Cas no 1261873-06-6 (3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde)

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde is a synthetic organic compound characterized by its trifluoromethyl substitution at the 4-position of the phenyl ring. This functional group enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of pharmacologically relevant compounds. The product's structural features provide improved stability and reduced volatility, facilitating its use in organic synthesis under controlled conditions.
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde structure
1261873-06-6 structure
Product name:3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
CAS No:1261873-06-6
MF:C13H8F3NO
Molecular Weight:251.20393371582
CID:4982957

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
    • インチ: 1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-8H
    • InChIKey: KJPDLRNCPCLETK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1C=NC=CC=1C=O)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 30

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013008912-1g
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
1261873-06-6 97%
1g
1,579.40 USD 2021-06-25
Alichem
A013008912-500mg
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
1261873-06-6 97%
500mg
790.55 USD 2021-06-25
Alichem
A013008912-250mg
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
1261873-06-6 97%
250mg
489.60 USD 2021-06-25

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde 関連文献

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehydeに関する追加情報

Professional Introduction to 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde (CAS No. 1261873-06-6)

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde, with the CAS number 1261873-06-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents and advanced material science. The presence of a trifluoromethyl group and an isonicotinaldehyde moiety imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural composition of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde includes a benzene ring substituted with a trifluoromethyl group at the para position, linked to an isonicotinaldehyde fragment. This configuration endows the molecule with enhanced stability and reactivity, making it a versatile building block for further chemical modifications. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic pathways and improve pharmacokinetic profiles, which is highly relevant in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the isonicotinaldehyde scaffold. This motif is closely related to nicotinamide derivatives, which are well-documented for their biological activities. Studies have demonstrated that modifications in this region can lead to compounds with significant therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl group into such structures often enhances binding affinity to biological targets, thereby improving drug efficacy.

The synthesis of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are commonly employed to achieve high yields and purity. The compound's stability under various conditions makes it suitable for further functionalization, allowing researchers to tailor its properties for specific applications.

In the realm of medicinal chemistry, 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde has been investigated as a precursor for developing novel inhibitors targeting enzymes involved in disease pathways. For instance, its structural framework resembles key pharmacophores found in kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Preliminary computational studies suggest that derivatives of this compound may exhibit potent activity against these enzymes by modulating their active sites.

The role of fluorine-containing compounds in pharmaceuticals cannot be overstated. The incorporation of fluorine atoms into molecular structures often leads to improved pharmacological properties, including increased lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group in particular has been extensively studied for its ability to enhance drug-like characteristics. In the case of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde, this feature contributes to its potential as a lead compound for further drug development.

Ongoing research in this area focuses on optimizing synthetic routes to produce larger quantities of this compound for both academic and industrial applications. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into tangible therapeutic benefits. The compound's unique structure provides a rich ground for exploration, with possibilities ranging from small-molecule drugs to advanced materials with specialized functions.

The future prospects of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde are promising, given its versatility and the growing demand for innovative chemical entities in drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this one will play a crucial role in addressing unmet medical needs. The integration of cutting-edge synthetic techniques with computational modeling will further accelerate the development process, ensuring that such compounds reach their full potential in improving human health.

In conclusion, 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde (CAS No. 1261873-06-6) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a valuable asset for scientists working on next-generation therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly contribute to groundbreaking discoveries that shape the future of medicine.

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